1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one
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Overview
Description
1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one is a piperidine derivative with a hydroxyl group attached to an ethyl chain at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-dimethylpiperidin-4-one with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack on the piperidinone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the piperidinone ring can participate in various chemical interactions. These interactions can influence biological pathways and molecular processes, making the compound of interest for drug development and other applications.
Comparison with Similar Compounds
Piperidine: A basic structure similar to 1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one but without the hydroxyethyl group.
2-Hydroxyethylpiperidine: Similar structure but lacks the dimethyl substitution on the piperidinone ring.
2,3-Dimethylpiperidin-4-one: Similar structure but lacks the hydroxyethyl group.
Uniqueness: this compound is unique due to the presence of both the hydroxyethyl group and the dimethyl substitutions, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-hydroxyethyl)-2,3-dimethylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-8(2)10(5-6-11)4-3-9(7)12/h7-8,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAITLLROGOFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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